DL-Methionine ethyl ester hydrochloride
Overview
Description
DL-Methionine ethyl ester hydrochloride is a derivative of the amino acid methionine. It is commonly used in biochemical research and various industrial applications. The compound is known for its role in peptide synthesis and as a building block in organic chemistry .
Mechanism of Action
Target of Action
DL-Methionine ethyl ester hydrochloride is a derivative of the essential amino acid Methionine . The primary targets of Methionine are proteins, as it is incorporated into the polypeptide chain during protein synthesis . Methionine also plays a crucial role in methylation processes and is a precursor to other important molecules such as S-adenosylmethionine (SAMe), a universal methyl donor .
Mode of Action
Methionine, the parent compound, is known to participate in transmethylation reactions, transsulfuration pathways, and amino acid biosynthesis . It is thought that this compound may share similar biochemical activities.
Biochemical Pathways
Methionine is involved in several biochemical pathways. It is a precursor to SAMe, which is involved in methylation reactions . Methionine can also be converted to cysteine, a sulfur-containing amino acid, through the transsulfuration pathway . These pathways are critical for various biological processes, including protein synthesis, gene expression, and antioxidant defense.
Pharmacokinetics
Methionine is well-absorbed in the small intestine and distributed throughout the body . It is metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of Methionine. Methionine is essential for protein synthesis and plays a key role in the regulation of cellular processes through methylation . It also contributes to the synthesis of glutathione, an important antioxidant in cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound . Moreover, the presence of other substances, such as inhibitors or enhancers, can also modulate its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Methionine ethyl ester hydrochloride can be synthesized through the esterification of DL-methionine with ethanol in the presence of hydrochloric acid. The reaction typically involves the use of trimethylchlorosilane as a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Methionine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine alcohol.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
DL-Methionine ethyl ester hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- L-Methionine ethyl ester hydrochloride
- L-Methionine methyl ester hydrochloride
- L-Phenylalanine ethyl ester hydrochloride
- L-Tryptophan ethyl ester hydrochloride
Uniqueness
DL-Methionine ethyl ester hydrochloride is unique due to its specific structure and properties, which make it suitable for various applications in peptide synthesis and as a biochemical reagent. Its ability to undergo a wide range of chemical reactions and its role in biological systems further highlight its importance in scientific research .
Properties
IUPAC Name |
ethyl 2-amino-4-methylsulfanylbutanoate;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCQEUBJAIORR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClNO2S- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-53-6 | |
Record name | Ethyl DL-methionate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl DL-methionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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